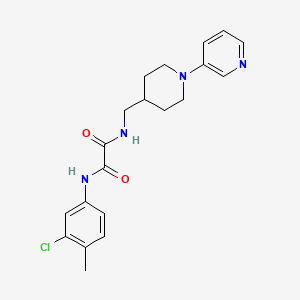

N1-(3-chloro-4-methylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Structural, Hirshfeld Surface, and Theoretical Analysis

The compound N1-(3-chloro-4-methylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide, while not directly studied in the provided papers, shares structural similarities with the compounds discussed. In the first paper, the focus is on the structural and theoretical analysis of two conformational polymorphs of N,N'-bis(pyridin-3-ylmethyl)oxalamide. These polymorphs crystallize in the monoclinic space group P21/c and exhibit different molecular conformations, with one form being effectively planar and the other having two independent molecules in the asymmetric unit. The study emphasizes the role of hydrogen bonding in the molecular packing, forming supramolecular tapes and three-dimensional architectures through amide-N–H···O(amide) and C–H···N(pyridyl) interactions .

Synthesis Analysis

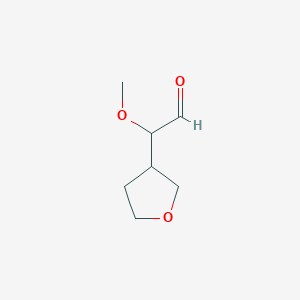

Although the exact synthesis of N1-(3-chloro-4-methylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide is not described, the third paper provides insights into a novel synthetic approach that could be relevant. It details a one-pot synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, which involves a Meinwald rearrangement and a new rearrangement sequence. This method is noted for its simplicity and high yield, suggesting potential applicability to the synthesis of related oxalamide compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been determined through single-crystal X-ray diffraction analysis, as seen in the second paper. The paper discusses a racemic compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, which, like the compound of interest, contains a pyridine moiety and a chlorinated aromatic ring. The crystal structure is stabilized by intermolecular hydrogen bonds, which is a common feature in the molecular structure analysis of such compounds .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of N1-(3-chloro-4-methylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide can be inferred from the related compounds. For instance, the crystallographic data provided in the second paper, including the space group, cell dimensions, and density, offer a glimpse into the solid-state properties that might be expected for similar compounds. The importance of hydrogen bonding in determining the physical properties, such as solubility and melting point, is also highlighted .

Wissenschaftliche Forschungsanwendungen

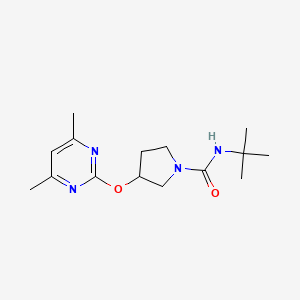

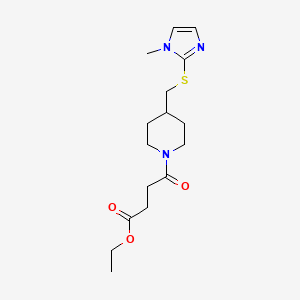

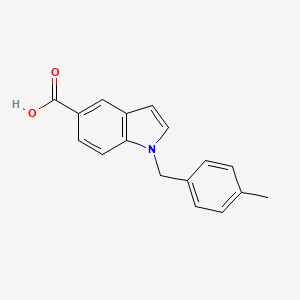

Synthesis and Characterization

Compounds with structures similar to N1-(3-chloro-4-methylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide have been synthesized and characterized to explore their chemical properties and potential as therapeutic agents. For instance, research into the synthesis of pyrimidines as sigma-1 receptor antagonists reveals the importance of the pyrimidine scaffold for activity and highlights the role of basic amines in their pharmacophoric model (Lan et al., 2014). Similarly, the creation of palladium(II) complexes with bidentate N,N′ ligands derived from iminomethylpyridine and iminomethylquinoline showcases the compound's potential in catalysis and polymerization processes (Kim et al., 2014).

Biological Evaluation and Therapeutic Potential

The biological evaluation of compounds structurally related to N1-(3-chloro-4-methylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide has been a significant area of research. For example, investigations into the neuroprotective effects of mangiferin against 1-methyl-4-phenylpyridinium toxicity in N2A cells provide insights into how related compounds might mitigate oxidative stress and protect against neurodegenerative diseases (Amazzal et al., 2007). Additionally, the study of sigma-1 receptor antagonists based on a pyrimidine scaffold for treating neuropathic pain emphasizes the potential therapeutic applications of such molecules in pain management (Lan et al., 2014).

Eigenschaften

IUPAC Name |

N'-(3-chloro-4-methylphenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN4O2/c1-14-4-5-16(11-18(14)21)24-20(27)19(26)23-12-15-6-9-25(10-7-15)17-3-2-8-22-13-17/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQSWBYXNMHVMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CN=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-chloro-4-methylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B3016416.png)

![N-(4-chlorophenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3016419.png)

![2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N,N,5-trimethylbenzenesulfonamide](/img/structure/B3016423.png)

![8-((3-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3016425.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B3016430.png)

![N-(2-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3016434.png)

![tert-Butyl (1R*,4R*)-4-[(R)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate](/img/structure/B3016437.png)